4-Chloro-2,5-dimethylbenzoic acid
Overview
Description
4-Chloro-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H9ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 5-positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2,5-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2,5-dimethylbenzoic acid. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 4-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents can facilitate nucleophilic substitution.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
Substitution: Products depend on the substituent introduced, such as 4-hydroxy-2,5-dimethylbenzoic acid.
Oxidation: Products include 2,5-dimethylterephthalic acid.
Reduction: Products include 4-chloro-2,5-dimethylbenzyl alcohol.
Scientific Research Applications
4-Chloro-2,5-dimethylbenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dimethylbenzoic acid depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methyl groups. These effects alter the electron density on the benzene ring, making it more or less reactive towards different reagents .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 2,5-Dimethylbenzoic acid
- 4-Chlorobenzoic acid
Comparison
4-Chloro-2,5-dimethylbenzoic acid is unique due to the presence of both chlorine and two methyl groups on the benzene ring. This combination of substituents provides a distinct electronic environment, affecting its reactivity and properties compared to similar compounds. For example, 4-Chloro-2-methylbenzoic acid lacks the additional methyl group at the 5-position, which can influence its chemical behavior and applications .
Properties
IUPAC Name |
4-chloro-2,5-dimethylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFHHBYKGNGHHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299082 | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90649-77-7 | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90649-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2,5-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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